Cas no 2228253-80-1 (4-methoxy-4-(oxan-3-yl)methylpiperidine)
4-methoxy-4-(oxan-3-yl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-4-(oxan-3-yl)methylpiperidine
- 4-methoxy-4-[(oxan-3-yl)methyl]piperidine
- EN300-1784086
- 2228253-80-1
-
- Inchi: 1S/C12H23NO2/c1-14-12(4-6-13-7-5-12)9-11-3-2-8-15-10-11/h11,13H,2-10H2,1H3
- InChI Key: HGRQHEPHNRFQOO-UHFFFAOYSA-N
- SMILES: O(C)C1(CCNCC1)CC1COCCC1
Computed Properties
- Exact Mass: 213.172878976g/mol
- Monoisotopic Mass: 213.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 30.5Ų
4-methoxy-4-(oxan-3-yl)methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1784086-0.05g |
4-methoxy-4-[(oxan-3-yl)methyl]piperidine |
2228253-80-1 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1784086-0.1g |
4-methoxy-4-[(oxan-3-yl)methyl]piperidine |
2228253-80-1 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1784086-0.25g |
4-methoxy-4-[(oxan-3-yl)methyl]piperidine |
2228253-80-1 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1784086-0.5g |
4-methoxy-4-[(oxan-3-yl)methyl]piperidine |
2228253-80-1 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1784086-1.0g |
4-methoxy-4-[(oxan-3-yl)methyl]piperidine |
2228253-80-1 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1784086-2.5g |
4-methoxy-4-[(oxan-3-yl)methyl]piperidine |
2228253-80-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1784086-5.0g |
4-methoxy-4-[(oxan-3-yl)methyl]piperidine |
2228253-80-1 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1784086-10.0g |
4-methoxy-4-[(oxan-3-yl)methyl]piperidine |
2228253-80-1 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1784086-1g |
4-methoxy-4-[(oxan-3-yl)methyl]piperidine |
2228253-80-1 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1784086-5g |
4-methoxy-4-[(oxan-3-yl)methyl]piperidine |
2228253-80-1 | 5g |
$2858.0 | 2023-09-19 |
4-methoxy-4-(oxan-3-yl)methylpiperidine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-methoxy-4-(oxan-3-yl)methylpiperidine
Introduction to 4-methoxy-4-(oxan-3-yl)methylpiperidine (CAS No: 2228253-80-1)
4-methoxy-4-(oxan-3-yl)methylpiperidine, identified by the chemical registration number CAS No: 2228253-80-1, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This piperidine derivative features a unique structural motif that has garnered considerable attention due to its potential applications in medicinal chemistry. The presence of both a methoxy group and an oxanmethyl substituent introduces distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The compound’s molecular structure, characterized by a piperidine ring linked to an oxygen-containing heterocycle, suggests functionalities that could interact with biological targets in diverse ways. Piperidine derivatives are well-documented for their role in pharmaceuticals, often serving as key components in drugs targeting neurological disorders, infectious diseases, and metabolic conditions. The incorporation of a methoxy group enhances lipophilicity while the oxan-3-ylmethyl moiety introduces rigidity and specific spatial orientation, which can be critical for receptor binding affinity and selectivity.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine-based compounds. Studies have demonstrated that modifications at the 4-position of the piperidine ring can significantly alter pharmacokinetic profiles and binding interactions. The 4-methoxy-4-(oxan-3-yl)methylpiperidine structure represents an advanced scaffold that builds upon these observations, offering a promising platform for further optimization.
One of the most compelling aspects of this compound is its versatility in drug design. The combination of electronic and steric effects from its substituents allows for fine-tuning of biological activity. For instance, computational modeling studies have suggested that this derivative could exhibit inhibitory properties against certain enzymes implicated in cancer progression. The oxygen atoms in the molecule also provide potential sites for hydrogen bonding interactions, which are crucial for achieving high-affinity binding to biological targets.
Recent advancements in synthetic methodologies have made it more feasible to access complex piperidine derivatives like 4-methoxy-4-(oxan-3-yl)methylpiperidine. Techniques such as transition-metal-catalyzed cross-coupling reactions and automated parallel synthesis have enabled researchers to rapidly explore libraries of analogs. This has accelerated the discovery process, allowing for faster identification of lead compounds with optimized properties.
The therapeutic relevance of this compound is further underscored by its structural similarity to known pharmacophores. For example, it shares common features with several FDA-approved drugs used in treating neurological disorders such as Parkinson’s disease and epilepsy. By leveraging these established scaffolds, medicinal chemists can employ structure-based drug design strategies to enhance efficacy and reduce side effects.
From a synthetic chemistry perspective, 4-methoxy-4-(oxan-3-yl)methylpiperidine presents interesting challenges that drive innovation in synthetic pathways. The synthesis involves multiple steps, including functional group interconversions and protection-deprotection strategies, which require careful optimization. However, the development of efficient synthetic routes is essential for large-scale production and further exploration of its pharmacological properties.
The compound’s potential extends beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for exploring novel therapeutic modalities such as peptidomimetics and protein-protein interaction inhibitors. These approaches are gaining traction as alternative strategies to overcome resistance mechanisms associated with existing treatments.
In conclusion, 4-methoxy-4-(oxan-3-yl)methylpiperidine (CAS No: 2228253-80-1) represents a promising entity in pharmaceutical research with significant implications for drug discovery and development. Its structural attributes offer a rich foundation for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in addressing unmet medical needs across various disease areas.
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